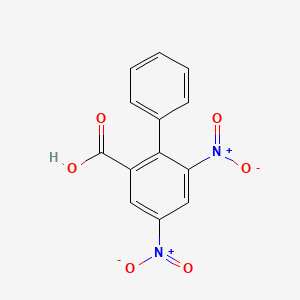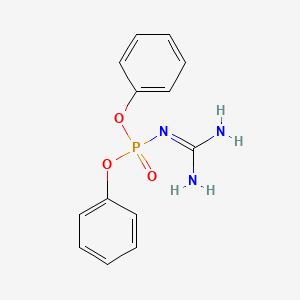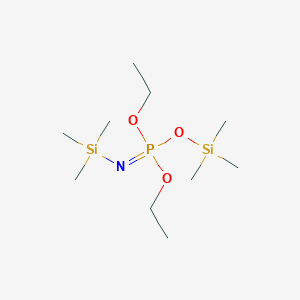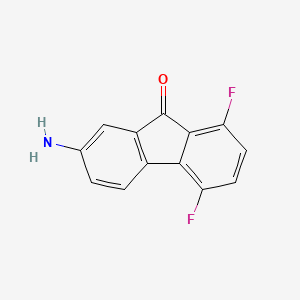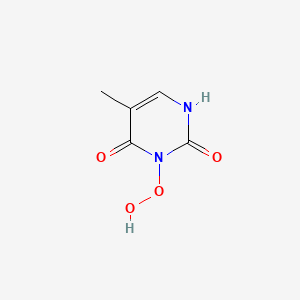![molecular formula C15H20N6O4S B14719546 ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate CAS No. 21271-65-8](/img/structure/B14719546.png)
ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino groups and a sulfamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Amino Groups: Amino groups are introduced to the pyridine ring via nucleophilic substitution reactions.
Attachment of the Sulfamoylphenyl Moiety: The sulfamoylphenyl group is attached to the pyridine ring through a coupling reaction, often facilitated by a catalyst.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through a reaction with ethyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the sulfamoylphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core but differ in their substitution patterns.
Pyridazine Derivatives: Similar in structure but with different nitrogen positioning in the ring.
Pyrazine Derivatives: Another class of diazines with distinct chemical properties.
Uniqueness
Ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate is unique due to its specific substitution pattern and the presence of both amino and sulfamoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
21271-65-8 |
|---|---|
Molecular Formula |
C15H20N6O4S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H20N6O4S/c1-2-25-15(22)21-12-7-11(13(16)14(17)20-12)19-8-9-3-5-10(6-4-9)26(18,23)24/h3-7H,2,8,16H2,1H3,(H2,18,23,24)(H4,17,19,20,21,22) |
InChI Key |
DGJJSEIWJHIVIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC2=CC=C(C=C2)S(=O)(=O)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


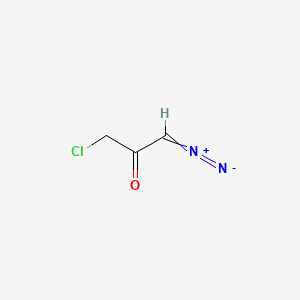
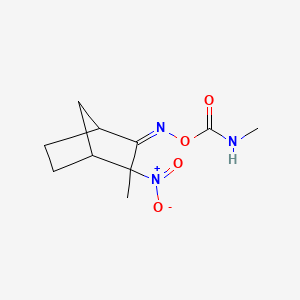
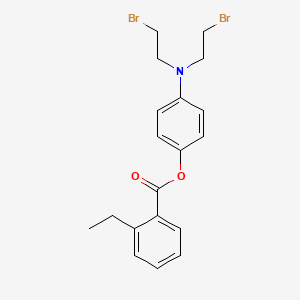


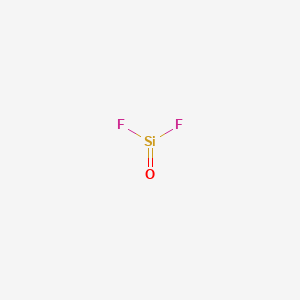
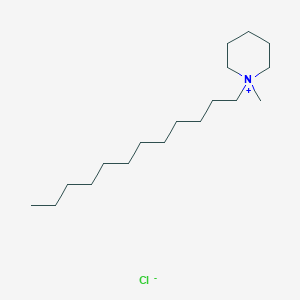
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
